Propanamide, 2-amino-N-8-quinolinyl-, (2S)-

Description

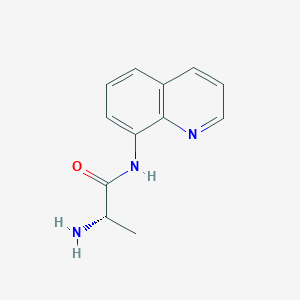

The compound “Propanamide, 2-amino-N-8-quinolinyl-, (2S)-” is a chiral amide featuring a propanamide backbone substituted with an amino group at the 2-position and an 8-quinolinyl moiety attached to the amide nitrogen. The (2S) configuration indicates a specific stereochemistry at the chiral center, which may influence its biological activity, solubility, and binding affinity.

Properties

CAS No. |

587832-37-9 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(2S)-2-amino-N-quinolin-8-ylpropanamide |

InChI |

InChI=1S/C12H13N3O/c1-8(13)12(16)15-10-6-2-4-9-5-3-7-14-11(9)10/h2-8H,13H2,1H3,(H,15,16)/t8-/m0/s1 |

InChI Key |

ZSXAWWHQDYRCKP-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approaches

The synthesis of Propanamide, 2-amino-N-8-quinolinyl-, (2S)- can be achieved through several methodologies, primarily focusing on the functionalization of quinoline derivatives. Below are notable methods reported in literature:

Method A: DCC Coupling

One common approach involves the use of dicyclohexylcarbodiimide (DCC) for coupling reactions. This method typically includes:

- Reagents : Quinoline derivatives, amines (such as propyl amine), DCC, and N-hydroxysuccinimide (NHS).

- Procedure : The quinoline derivative is dissolved in a dry solvent (e.g., acetonitrile), followed by the addition of DCC and NHS along with the amine. The reaction is stirred at low temperatures before being allowed to reach room temperature for completion.

- Yield : Reported yields range from 58% to 71%, depending on the specific conditions and reagents used.

Method B: Direct Amide Formation

Another approach involves direct amide formation through the reaction of carboxylic acids with amines:

- Reagents : Carboxylic acid derivatives and primary amines.

- Procedure : The carboxylic acid is activated, often using coupling agents like DCC or by heating with the amine directly in a suitable solvent.

- Yield : This method can also yield significant amounts of the desired product, although specific percentages may vary based on the reaction conditions employed.

Specific Reaction Conditions

Synthesis from Nitroquinolines

A detailed synthesis pathway involves starting from nitroquinolines:

- Step 1 : Reduction of nitro groups using catalytic hydrogenation to obtain aminoquinolines.

- Step 2 : Subsequent condensation reactions with appropriate acylating agents lead to the formation of propanamide derivatives.

- Step 3 : Purification typically involves extraction and chromatography techniques to isolate the desired product.

Optimized Conditions for Synthesis

Optimizing reaction conditions can significantly enhance yield and purity:

- Temperature Control : Maintaining specific temperatures during reactions can prevent by-product formation.

- Solvent Selection : The choice of solvent affects solubility and reaction kinetics; polar aprotic solvents often provide better outcomes.

- Catalyst Use : Employing catalysts such as Raney nickel or palladium can facilitate hydrogenation steps effectively.

Data Table of Preparation Methods

| Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| DCC Coupling | Quinoline derivative, DCC, NHS, amine | Stirred at RT after cooling | 58 - 71 |

| Direct Amide Formation | Carboxylic acids, primary amines | Varies; often heated | Varies |

| Nitro Reduction | Nitroquinolines, hydrogenation catalyst | Controlled temperature | High yield |

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Propanamide, 2-amino-N-8-quinolinyl-, (2S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The evidence provided includes “(2S)-2-amino-N-propylbutanamide” (CAS: 1568091-86-0, molecular formula: C₇H₁₆N₂O), a butanamide derivative with a propyl substituent on the amide nitrogen. Below is a comparative analysis:

*Hypothetical values based on structural inference due to lack of direct evidence.

Key Observations:

Chain Length and Substituent Effects: The propanamide backbone in the target compound may confer distinct pharmacokinetic properties compared to the longer butanamide chain in (2S)-2-amino-N-propylbutanamide. Shorter chains often enhance solubility but reduce lipophilicity. This could enhance binding to biological targets like kinases or DNA .

Stereochemical Implications: Both compounds share the (2S) configuration, suggesting that stereochemistry is critical for their activity. However, the quinolinyl substituent’s bulkiness in the target compound may impose stricter steric requirements for target binding.

Functional Group Diversity: The amino group in both compounds could participate in hydrogen bonding, but the quinolinyl group adds nitrogen atoms capable of coordinating metal ions or forming additional interactions.

Limitations of Available Evidence

The provided evidence lacks direct data on “Propanamide, 2-amino-N-8-quinolinyl-, (2S)-”. The comparison above relies on structural analogs like (2S)-2-amino-N-propylbutanamide and general principles of medicinal chemistry. Further experimental data (e.g., solubility, logP, IC₅₀ values) would be required to validate these hypotheses.

Biological Activity

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, emphasizing its role in combating drug-resistant infections and its interaction with biological systems.

Synthesis and Structural Modifications

The synthesis of 8-quinolinamines, including Propanamide, 2-amino-N-8-quinolinyl-, has been explored extensively. These compounds have been synthesized through various methods including metal-free quinolylation of amino acids and peptides. For instance, the introduction of the quinolyl group into peptides has shown to enhance their bioactivity and stability, indicating a promising avenue for drug development .

Table 1: Synthesis Yields of Quinolylated Compounds

| Compound | Yield (%) | Method |

|---|---|---|

| 6a | 92 | Quinolylation of (S)-2-amino-N-methylpropanamide |

| 6b | 66 | Quinolylation of (S)-2-amino-N-3,3-trimethylbutanamide |

| 6c | 63 | Quinolylation of (S)-2-amino-N-methyl-2-phenylacetamide |

| 6d | 72 | Quinolylation of (S)-2-amino-N-methyl-3-phenylpropanamide |

| 6f | 85 | Quinolylation of 2-aminobutanamide |

Biological Activity

Research indicates that compounds containing the quinoline structure exhibit a range of biological activities, including antimicrobial and antimalarial properties. Specifically, derivatives such as 8-quinolinamines have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL .

Antimicrobial Activity

In studies focusing on antimicrobial properties, several analogues of 8-quinolinamines were synthesized and evaluated for their effectiveness against various pathogens. The presence of specific substituents on the quinoline ring significantly influenced their biological activity.

Table 2: Antimalarial Activity of Selected Quinolinamines

| Compound | IC50 (ng/mL) - D6 Strain | IC50 (ng/mL) - W2 Strain |

|---|---|---|

| Compound A | 390 | 240 |

| Compound B | 160 | 150 |

| Compound C | Not Active | Not Active |

Case Studies

- Antimalarial Efficacy : In a study evaluating the efficacy of various quinolinamine derivatives against Plasmodium berghei, certain compounds achieved complete cures in animal models at dosages as low as 25 mg/kg/day. This highlights the potential for these compounds in treating malaria, particularly in resistant strains .

- Peptide Modification : The modification of peptide drugs by introducing a quinolyl group has been shown to alter their bioactivity significantly. For example, a quinolylated derivative of dermorphin exhibited reduced activity compared to its parent compound but maintained sufficient efficacy to warrant further investigation .

The precise mechanisms by which Propanamide, 2-amino-N-8-quinolinyl-, exerts its biological effects remain an area of active research. It is believed that the quinoline moiety may interact with critical biological targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.